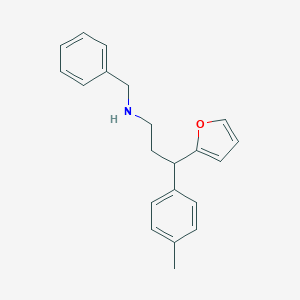![molecular formula C20H26N6O3S B458887 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B458887.png)
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with N-phenyl-propionamide in the presence of a suitable base. The reaction is carried out in a solvent such as dioxane or water, and the temperature is maintained between 70°C and 80°C .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation to enhance the reaction rate and yield. The use of a multimode reactor, such as Synthos 3000, allows for efficient heating and mixing of the reactants .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with DNA and inhibition of tyrosine kinase domains. The compound binds to DNA, thereby inhibiting DNA replication and inducing cytotoxic effects in tumor cells. Additionally, it inhibits the tyrosine kinase domain of cell-surface receptors, which plays a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- (5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol .
Altretamine: N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine.
Tretamine: 2,4,6-Triethyleneimino-1,3,5-triazine.
Uniqueness
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its dual functionality, combining the triazine ring with morpholine and phenyl-propionamide moieties. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C20H26N6O3S |
|---|---|
Peso molecular |
430.5g/mol |
Nombre IUPAC |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N6O3S/c1-15(17(27)21-16-5-3-2-4-6-16)30-20-23-18(25-7-11-28-12-8-25)22-19(24-20)26-9-13-29-14-10-26/h2-6,15H,7-14H2,1H3,(H,21,27) |
Clave InChI |
YKGBCXHAMZKLCI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-bis(butylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B458804.png)
![ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE](/img/structure/B458807.png)


![N-[(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B458811.png)
![N-[3-(2-furyl)-3-phenylpropyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B458812.png)
![2-[(5-Methyl-2-oxotetrahydrofuran-3-yl)acetyl]hydrazinecarbothioamide](/img/structure/B458813.png)
![3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B458814.png)
![N-butyl-N,4,4-trimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458816.png)
![8-Benzyl-3,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B458819.png)
![8-Butyl-4,4-dimethyl-N-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458822.png)

![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B458825.png)
